molecular formula C6H7BClNO2 B2823074 2-Chloro-5-methylpyridine-4-boronic acid CAS No. 2377605-91-7

2-Chloro-5-methylpyridine-4-boronic acid

Cat. No.: B2823074
CAS No.: 2377605-91-7
M. Wt: 171.39
InChI Key: QBZKLISKPQAJJB-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-4-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and methylated pyridine ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s worth noting that the compound is part of the organoboron class of reagents, which are known for their stability and environmental benignity

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions , making it a valuable tool in organic synthesis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of ethers, which have been observed to catalyze the reaction . Additionally, the compound’s stability and environmental benignity make it suitable for use under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyridine-4-boronic acid typically involves the reaction of 2-Chloro-5-methylpyridine with a boron-containing reagent under specific conditions. One common method involves the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methylpyridine-4-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise functionalization is required .

Properties

IUPAC Name

(2-chloro-5-methylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZKLISKPQAJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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